molecular formula C17H15FN2O2 B10945137 N-(4-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide

N-(4-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide

Cat. No.: B10945137
M. Wt: 298.31 g/mol
InChI Key: WFWWCBVWYRDCHA-ZHACJKMWSA-N
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Description

N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE is a synthetic organic compound characterized by the presence of a fluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE typically involves the reaction of 4-fluorophenylacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets, leading to desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE is unique due to its specific structural features, such as the E-configuration of the propenyl group and the presence of both fluorophenyl and acetamide moieties. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

N-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide

InChI

InChI=1S/C17H15FN2O2/c1-12(21)20-16-8-6-15(7-9-16)19-11-10-17(22)13-2-4-14(18)5-3-13/h2-11,19H,1H3,(H,20,21)/b11-10+

InChI Key

WFWWCBVWYRDCHA-ZHACJKMWSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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